molecular formula C8H4N2O6S3 B15186358 Thiophene, 2,2'-sulfonylbis(5-nitro- CAS No. 88202-70-4

Thiophene, 2,2'-sulfonylbis(5-nitro-

Cat. No.: B15186358
CAS No.: 88202-70-4
M. Wt: 320.3 g/mol
InChI Key: PQCXYYUWJQBHCE-UHFFFAOYSA-N
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Description

Thiophene, 2,2'-sulfonylbis(5-nitro-), is a bithiophene derivative characterized by a sulfonyl (-SO₂-) bridge linking two thiophene rings, each substituted with a nitro (-NO₂) group at the 5-position. This structure combines electron-withdrawing groups (sulfonyl and nitro) with the aromatic thiophene system, imparting unique electronic and physicochemical properties.

Properties

CAS No.

88202-70-4

Molecular Formula

C8H4N2O6S3

Molecular Weight

320.3 g/mol

IUPAC Name

2-nitro-5-(5-nitrothiophen-2-yl)sulfonylthiophene

InChI

InChI=1S/C8H4N2O6S3/c11-9(12)5-1-3-7(17-5)19(15,16)8-4-2-6(18-8)10(13)14/h1-4H

InChI Key

PQCXYYUWJQBHCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,2’-sulfonylbis(5-nitro-) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide, and conditions often involve controlled temperatures and solvents like dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Thiophene, 2,2’-sulfonylbis(5-nitro-) has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Sulfonyl vs. Single-Bonded Bridges Thiophene, 2,2'-(1,4-phenylene)bis[5-methyl-3-phenyl] (CAS 110699-57-5): Contains a phenylene linker instead of sulfonyl, with methyl and phenyl substituents. The phenylene group enhances conjugation but lacks the electron-withdrawing nature of sulfonyl, resulting in higher electron density and reduced oxidative stability compared to the sulfonyl-bridged compound . 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (CAS 215434-25-6): Shares a sulfonyl group but includes a thiazole substituent.

Nitro Substituents vs. Other Functional Groups 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: Lacks nitro groups but features fused thiophene rings. The absence of nitro substituents results in a higher HOMO energy, making it more reactive in charge-transfer applications but less stable under acidic or oxidizing conditions . 2-Methyl-5-phenylthiophene (CAS 5069-26-1): Methyl and phenyl groups are electron-donating, contrasting with the electron-withdrawing nitro groups in the target compound. This difference significantly impacts solubility (nitro derivatives are less soluble in nonpolar solvents) and electrochemical behavior .

Physicochemical Parameters

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Thiophene, 2,2'-sulfonylbis(5-nitro-) ~350 (estimated) >100 (predicted) Sulfonyl, nitro
5-(2-Methylthiazolyl)thiophene-2-sulfonyl chloride 279.79 88–90 Sulfonyl, thiazole
2,2'-(1,4-Phenylene)bis[5-methyl-3-phenyl]thiophene 430.6 Not reported Phenylene, methyl, phenyl

The target compound’s higher predicted melting point (>100°C) compared to sulfonyl chloride derivatives (e.g., 88–90°C) reflects stronger intermolecular interactions due to nitro groups .

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